![molecular formula C27H23N3OS B3014443 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034480-84-5](/img/structure/B3014443.png)
2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a heterocyclic molecule that appears to be a derivative of pyrrolopyrimidinone. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests the presence of a pyrrolopyrimidinone core substituted with benzylthio, ethylphenyl, and phenyl groups.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, condensation, and substitution reactions. For instance, the synthesis of pyrimidinone derivatives can be achieved by reacting aminobenzimidazole with ethyl cyanoacetate, as described in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . Similarly, the synthesis of pyrrolopyrimidinone derivatives might involve the condensation of appropriate precursors followed by cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidinone derivatives is characterized by a fused ring system that can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using X-ray diffraction and further analyzed using DFT to obtain geometric parameters, vibrational wavenumbers, and chemical shifts . These techniques can provide insights into the conformation and electronic structure of the compound .
Chemical Reactions Analysis
Pyrrolopyrimidinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in the pyrimidinone ring can be involved in the formation of azo dyes , while the mercapto group can be involved in thiation reactions . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidinone derivatives can be influenced by their molecular structure. For instance, the planarity of the fused ring system can affect the molecule's absorption properties and intermolecular interactions, as seen in the case of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives . The presence of different substituents can also impact the molecule's solubility, melting point, and stability.
Case Studies
While the specific compound "this compound" has not been directly studied in the provided papers, related compounds have been investigated for various biological activities. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors and exhibited antioxidant properties . Additionally, pyrimidinone derivatives have been screened for anti-inflammatory, CNS depressant, and antimicrobial activities . These case studies highlight the potential applications of pyrrolopyrimidinone derivatives in drug discovery and development.
Applications De Recherche Scientifique
Antitumor Agents
Several studies have investigated pyrrolo[2,3-d]pyrimidine derivatives for their antitumor properties. For instance, classical and nonclassical analogues of similar compounds have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in the DNA synthesis pathway, demonstrating significant antitumor activity. Compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid have shown to be excellent inhibitors of human DHFR and potent against several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Antimicrobial Additives
Compounds based on pyrimidine derivatives have been evaluated for their antimicrobial activity. A study synthesized heterocyclic compounds with antimicrobial activity against six different microbial strains when incorporated into polyurethane varnish and printing ink paste, suggesting the utility of these compounds as antimicrobial additives for surface coatings (El‐Wahab et al., 2015).
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting activity levels in the micromolar/submicromolar range. These compounds not only inhibit the enzyme but also display significant antioxidant properties, suggesting their potential in treating diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).
Electron Transporting Materials
In the field of material science, pyrimidine-containing compounds have been synthesized and characterized for their application as electron transporting materials. These compounds showed favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (OLEDs). The study demonstrates the potential of these compounds in improving the performance of OLEDs, highlighting their importance in the development of electronic and photonic devices (Yin et al., 2016).
Propriétés
IUPAC Name |
2-benzylsulfanyl-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-2-19-13-15-22(16-14-19)30-26(31)25-24(23(17-28-25)21-11-7-4-8-12-21)29-27(30)32-18-20-9-5-3-6-10-20/h3-17,28H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKOIFJESYUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

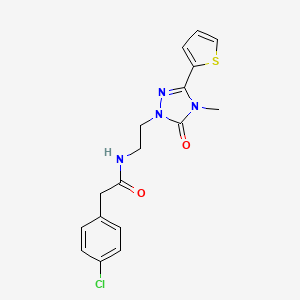
![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)
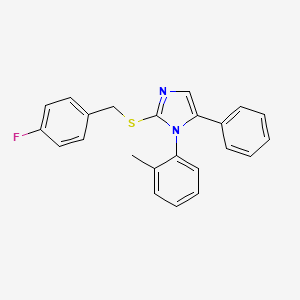
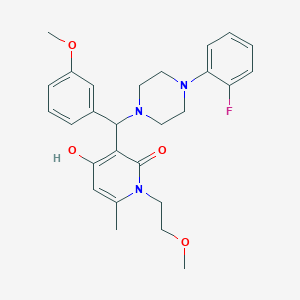
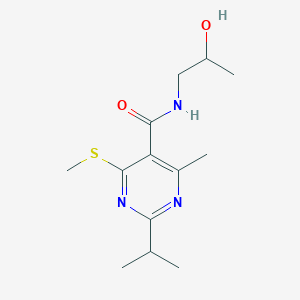
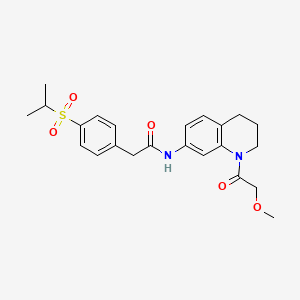

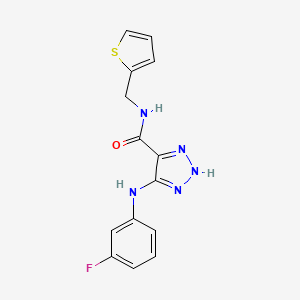
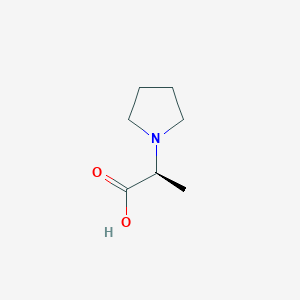
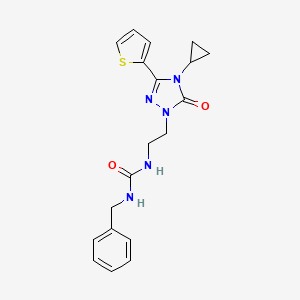
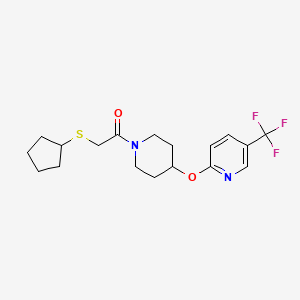
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)